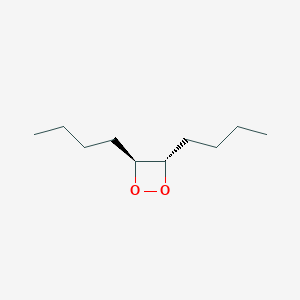

(3S,4S)-3,4-Dibutyl-1,2-dioxetane

Description

Historical Context of 1,2-Dioxetane (B1211799) Research and Development

The investigation into 1,2-dioxetanes as distinct chemical entities gained momentum in the 20th century. A significant milestone was achieved in 1968 at the University of Alberta, where the first stable derivative, 3,3,4-trimethyl-1,2-dioxetane, was synthesized and isolated as a yellow solution. wikipedia.org This was shortly followed by the creation of the symmetrical compound 3,3,4,4-tetramethyl-1,2-dioxetane. wikipedia.org These early successes paved the way for a deeper exploration of the synthesis, stability, and reactivity of this class of compounds. Prior to these isolations, the existence of 1,2-dioxetanes was often postulated as transient intermediates in various chemical reactions, particularly those involving light emission. wikipedia.org The development of triggerable dioxetanes by researchers like A. Paul Schaap further expanded their utility, particularly in the realm of bioassays. rsc.orgnih.gov

Fundamental Significance of 1,2-Dioxetanes in Chemiluminescence Phenomena

The core significance of 1,2-dioxetanes lies in their ability to generate light through a chemical reaction, a phenomenon known as chemiluminescence. acs.org The process is initiated by the thermal or catalytic decomposition of the dioxetane ring. This decomposition breaks the weak oxygen-oxygen bond and the carbon-carbon bond, resulting in the formation of two carbonyl-containing fragments (in the case of substituted dioxetanes, these would be ketones or aldehydes). acs.orgresearchgate.net

Crucially, a portion of these resulting carbonyl products are formed in an electronically excited state. acs.org As these excited molecules relax to their more stable ground state, they release the excess energy as photons of light. acs.org This fundamental process is at the heart of the light emission observed in fireflies and glow sticks. wikipedia.org The efficiency of light production, or the chemiluminescence quantum yield, is a key parameter in the study of these molecules and can be influenced by various factors, including the substituents on the dioxetane ring. rsc.orgacs.org The mechanism is often described as a chemically initiated electron exchange luminescence (CIEEL) process, particularly for dioxetanes that are triggered to decompose. nih.govacs.org

Table 1: Key Events in 1,2-Dioxetane Research

| Year | Event | Significance |

| 1960s | Postulated as intermediates in bioluminescence. | Linked dioxetanes to natural light-producing systems like fireflies. wikipedia.org |

| 1968 | First stable dioxetane derivative synthesized. | Provided concrete evidence of their existence and allowed for detailed study. wikipedia.org |

| 1987 | Development of triggerable phenoxy-dioxetanes. | Enabled the selective activation of chemiluminescence for analytical applications. rsc.org |

| Recent | Emergence of aqueous-compatible dioxetanes. | Expanded the use of chemiluminescent probes in biological and in vivo imaging. rsc.orgnih.gov |

Stereochemical Considerations in 1,2-Dioxetane Chemistry

The spatial arrangement of atoms, or stereochemistry, plays a critical role in the properties and behavior of 1,2-dioxetanes. The four-membered ring is not planar, and the substituents attached to the carbon atoms can exist in different spatial orientations relative to each other.

The designation (3S,4S) for 3,4-Dibutyl-1,2-dioxetane specifies a particular diastereomer. Diastereomers are stereoisomers that are not mirror images of each other. In the context of a 3,4-disubstituted-1,2-dioxetane, the two butyl groups can be on the same side of the ring (cis) or on opposite sides (trans). The (3S,4S) notation, determined by the Cahn-Ingold-Prelog priority rules, defines a specific trans configuration. The synthesis of a specific diastereomer, known as diastereoselectivity, is a significant challenge and a key focus in synthetic organic chemistry. The precise stereochemical arrangement can influence the stability of the dioxetane, the kinetics of its decomposition, and the efficiency of the resulting chemiluminescence.

The nature of the substituents on the carbon atoms of the 1,2-dioxetane ring has a profound effect on the molecule's properties.

Stability: Bulky alkyl groups, such as the butyl groups in (3S,4S)-3,4-Dibutyl-1,2-dioxetane, generally increase the thermal stability of the dioxetane. nih.gov This steric hindrance can protect the strained ring from external reagents and slow down the rate of unimolecular decomposition. For instance, spiro-fused adamantyl groups are often incorporated into dioxetane structures to confer significant stability. nih.gov

Reactivity and Chemiluminescence: While increasing stability, alkyl substituents also influence the energy of the decomposition process and the yields of the excited state products. acs.orgacs.org Studies have shown that increasing the substitution on the dioxetane ring can lead to an increase in the yield of both triplet and singlet excited products upon decomposition. acs.orgresearchgate.net The specific nature and arrangement of these alkyl groups can fine-tune the activation energy required for decomposition and, consequently, the rate of light emission. acs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

83929-12-8 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

(3S,4S)-3,4-dibutyldioxetane |

InChI |

InChI=1S/C10H20O2/c1-3-5-7-9-10(12-11-9)8-6-4-2/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1 |

InChI Key |

NDDHQKKOLPNFGX-UWVGGRQHSA-N |

Isomeric SMILES |

CCCC[C@H]1[C@@H](OO1)CCCC |

Canonical SMILES |

CCCCC1C(OO1)CCCC |

Origin of Product |

United States |

Mechanistic Pathways of 3s,4s 3,4 Dibutyl 1,2 Dioxetane Decomposition

Overview of 1,2-Dioxetane (B1211799) Thermolysis Mechanisms

The thermal decomposition of 1,2-dioxetanes involves the cleavage of the strained peroxide (O-O) and adjacent carbon-carbon (C-C) bonds, yielding two carbonyl fragments. researchgate.net This process is notable for its ability to generate products in electronically excited states from ground-state reactants. dtic.mil The two principal mechanistic models proposed to explain this transformation are the stepwise biradical fragmentation and the concerted decomposition. dtic.mildtic.mil

Stepwise Biradical Fragmentation Pathways

The stepwise biradical mechanism proposes that the thermolysis of 1,2-dioxetanes begins with the homolytic cleavage of the weak O-O bond. researchgate.netacs.org This initial step leads to the formation of a 1,4-dioxy biradical intermediate. dtic.mil The subsequent cleavage of the C-C bond within this biradical intermediate results in the formation of two carbonyl products. researchgate.netacs.org

Theoretical and experimental studies support this pathway, suggesting that the reaction proceeds through a biradical transition state. researchgate.netacs.org The spin state of the biradical intermediate is crucial in determining the electronic state of the resulting carbonyl fragments. acs.org The decomposition can occur on both singlet and triplet potential energy surfaces, with intersystem crossing between these states influencing the ratio of singlet to triplet excited products. acs.org High-level multireference computations have indicated that 1,2-dioxetane and its derivatives are likely to decompose via a concerted biradical-like mechanism. researchgate.net

Concerted Decomposition Mechanisms

The concerted decomposition mechanism suggests a simultaneous cleavage of the O-O and C-C bonds. researchgate.net This pathway is considered a [σ2s + σ2a] cycloreversion, a process that is thermally allowed by the Woodward-Hoffmann rules. In a truly concerted reaction, the molecule would proceed from the ground state to the excited products through a single transition state without forming a biradical intermediate. cdnsciencepub.com

However, there is ongoing debate about the purely concerted nature of this mechanism. Some studies propose a "merged" mechanism where the transition state possesses significant biradical character, blurring the distinction between a purely concerted and a stepwise process. researchgate.net Computational studies have often found that a purely concerted pathway is energetically less favorable than the stepwise route. acs.org Nevertheless, some experimental evidence, such as the observation of luminescence during the thermal decomposition of 3,3,4-trimethyl-1,2-dioxetane, has been interpreted as support for a concerted reaction forming an excited singlet state product. cdnsciencepub.com

Chemically Initiated Electron Exchange Luminescence (CIEEL) Mechanism in Dioxetanes

The Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism describes the decomposition of 1,2-dioxetanes that is triggered by an external electron donor, often referred to as an activator. nih.govresearchgate.net This pathway is particularly significant for stable 1,2-dioxetanes that can be induced to emit light upon interaction with a suitable activator. nih.gov

Role of Electron Transfer in Dioxetane Activation

The pivotal first step in the CIEEL mechanism is a single electron transfer (SET) from an activator to the 1,2-dioxetane molecule. worldscientific.com This electron transfer populates the σ* antibonding orbital of the peroxide bond, leading to the formation of a highly unstable dioxetane radical anion. worldscientific.com This radical anion then undergoes rapid cleavage of the now-weakened O-O bond. worldscientific.com The efficiency of this activation is strongly correlated with the free energy of the electron transfer, which can be analyzed using principles like the Hammett equation in studies of substituted dioxetanes. nih.gov

Formation and Dynamics of Biradicaloid Intermediates

Following the initial electron transfer and O-O bond cleavage, a biradicaloid intermediate is formed. worldscientific.com This species is best described as a radical-ion pair, consisting of the oxidized activator and the fragmented dioxetane radical anion, held in close proximity. worldscientific.comuni-rostock.de The subsequent cleavage of the C-C bond within this intermediate leads to the formation of the final carbonyl products and the regeneration of the activator. worldscientific.com One of the carbonyl fragments is generated in an electronically excited state, which is the source of the observed luminescence. worldscientific.com The entire process, from electron transfer to light emission, can occur on a very fast timescale.

Influence of Solvent Cage Effects and Electron Back Transfer

Interactive Data Table: Comparison of Decomposition Mechanisms

| Feature | Stepwise Biradical Thermolysis | Concerted Thermolysis | CIEEL |

| Initiation | Thermal energy | Thermal energy | Electron transfer from an activator |

| Key Intermediate | 1,4-dioxy biradical | Single transition state (potentially with biradical character) | Dioxetane radical anion / Radical-ion pair |

| Bond Cleavage | Sequential (O-O then C-C) | Simultaneous (O-O and C-C) | Sequential (O-O then C-C) following electron transfer |

| Primary Product(s) | Two carbonyl fragments (one potentially excited) | Two carbonyl fragments (one potentially excited) | Two carbonyl fragments (one excited) and regenerated activator |

| Influencing Factors | Temperature, Substituent effects | Molecular geometry, Symmetry | Activator's oxidation potential, Solvent polarity, Solvent viscosity |

Charge Transfer Induced Luminescence (CTIL) and Gradually Reversible CTIL (GR-CTIL) Mechanisms

While classical studies on dioxetane decomposition focus on unimolecular bond cleavage, the presence of suitable electron-donating or -accepting moieties can introduce alternative, more efficient pathways for light production. One such pathway is Charge Transfer Induced Luminescence (CTIL). In this mechanism, an intramolecular electron transfer from a donor to the dioxetane ring initiates the decomposition process. This typically occurs in dioxetanes substituted with an easily oxidizable group. The transfer of an electron to the peroxide bond significantly weakens the O-O bond, facilitating its cleavage and leading to a charge-separated diradical intermediate. Subsequent C-C bond cleavage and back electron transfer generate one of the carbonyl products in an excited state, which then luminesces. nih.gov

Although direct studies on (3S,4S)-3,4-Dibutyl-1,2-dioxetane are limited, research on analogous systems with electron-donating substituents has shown that the CTIL mechanism can dramatically enhance chemiluminescence efficiency. For instance, dioxetanones bearing a phenoxide anion group exhibit a significant reduction in their decomposition activation energy, highlighting the crucial role of the initial charge transfer. nih.gov The efficiency of this process is highly dependent on the solvent polarity, with more polar solvents often facilitating the charge separation necessary for the CTIL pathway. nih.gov

A related and more nuanced mechanism is the Gradually Reversible Charge Transfer Induced Luminescence (GR-CTIL). This process involves a reversible charge transfer step prior to the irreversible decomposition of the dioxetane. The initial charge transfer is in equilibrium, and only upon reaching a critical geometry does the irreversible cleavage of the O-O and C-C bonds occur. This mechanism has been proposed to explain certain kinetic and spectroscopic observations in specific chemiluminescent systems.

Influence of Stereochemistry and Dibutyl Substituents on Decomposition Pathways

The stereochemistry and the nature of the substituents on the 1,2-dioxetane ring play a pivotal role in determining the trajectory of the decomposition reaction. In the case of this compound, the two butyl groups and their specific spatial arrangement are key determinants of the molecule's reactivity and the efficiency of light emission.

The butyl groups in the (3S,4S) configuration exert significant stereoelectronic effects on the decomposition pathway. Alkyl groups are traditionally considered to be electron-donating through an inductive effect, which would be expected to slightly destabilize the ground state of the dioxetane and lower the activation energy for decomposition. However, more recent computational studies suggest that alkyl groups may actually be weakly inductively electron-withdrawing compared to hydrogen. rsc.org Regardless of the precise nature of the inductive effect, the hyperconjugative effects of the C-H and C-C bonds of the butyl groups are likely to play a more significant role in stabilizing the transition state of the O-O bond cleavage.

The stereochemistry of the substituents influences the preferred reaction pathway. Theoretical studies on methyl-substituted dioxetanes have shown that the decomposition proceeds through a concerted, biradical-like mechanism. researchgate.net The presence of bulky substituents like butyl groups can influence the conformational preferences of the diradical intermediate, thereby affecting the partitioning between singlet and triplet excited state products. The specific (3S,4S) stereochemistry dictates a trans arrangement of the butyl groups, which minimizes steric hindrance and influences the conformational dynamics during ring cleavage.

The decomposition of a 1,2-dioxetane is not a simple, static process but involves significant conformational changes. The four-membered ring of the dioxetane is strained, and upon heating, the initial and rate-limiting step is the cleavage of the weak O-O bond, leading to a 1,4-diradical intermediate. researchgate.net This diradical is not a rigid structure and undergoes rapid conformational changes, including twisting around the C-C bond. arxiv.org

The dynamics of this process are crucial for understanding the generation of excited states. It is proposed that the molecule can become "entropically trapped" in the diradical state, where the singlet and triplet potential energy surfaces are close in energy. researchgate.netarxiv.org This trapping allows for intersystem crossing to occur, which is a key step in the formation of triplet excited states. The duration of this trapping and the subsequent C-C bond cleavage are influenced by the conformational flexibility of the substituents. uchicago.edu In this compound, the flexible butyl groups can adopt various conformations that influence the lifetime and decay pathways of the diradical intermediate. The twisting motion of the ring during cleavage is essential for achieving the correct geometry for the formation of the carbonyl products in their respective electronic states. arxiv.org

Excited State Formation and Product Distribution in Decomposition

The decomposition of 1,2-dioxetanes typically yields a significantly higher proportion of triplet excited states compared to singlet excited states. This preference for triplet state formation is a consequence of the spin-orbit coupling that occurs in the diradical intermediate, facilitating intersystem crossing from the initial singlet diradical to the triplet surface. researchgate.net

For dialkyl-substituted dioxetanes, the ratio of triplet to singlet excited state formation is influenced by the nature of the alkyl groups. Studies on trans-3,4-dimethyl-1,2-dioxetane have provided valuable insights that can be extrapolated to the dibutyl analogue. Ab initio nonadiabatic molecular dynamic simulations of trans-3,4-dimethyl-1,2-dioxetane have shown a simulated triplet chemiexcitation quantum yield (ΦT1) of 0.266 ± 0.096, which is in good agreement with the experimental value of 0.20 ± 0.04. rsc.orgresearchgate.net The simulated singlet quantum yield is considerably lower. researchgate.net It is expected that this compound would exhibit a similar preference for triplet state formation.

The following table summarizes the experimental and simulated quantum yields for the decomposition of trans-3,4-dimethyl-1,2-dioxetane, which serves as a model for this compound.

| Compound | Excitation Type | Quantum Yield (Experimental) | Quantum Yield (Simulated) |

| trans-3,4-Dimethyl-1,2-dioxetane | Triplet (T1) | 0.20 ± 0.04 | 0.266 ± 0.096 |

| trans-3,4-Dimethyl-1,2-dioxetane | Singlet (S1) | ~0.002 | Lower than Triplet |

Data extrapolated from studies on analogous compounds. rsc.orgresearchgate.net

For this compound, the butyl groups influence the chemiexcitation efficiency. Increasing the steric bulk of the alkyl substituents can, in some cases, increase the quantum yield of excited state formation. nih.gov This has been attributed to a "steric buttressing" effect that may favor the geometries required for efficient intersystem crossing. Furthermore, the presence of flexible alkyl chains can influence the vibrational modes of the transition state and the diradical intermediate, which in turn can affect the probability of excited state formation. researchgate.net The specific stereochemistry of the (3S,4S) isomer ensures a well-defined initial geometry, which likely contributes to a more specific and potentially more efficient decomposition pathway compared to a mixture of stereoisomers.

Chemiluminescence Characteristics of 3s,4s 3,4 Dibutyl 1,2 Dioxetane

Fundamental Principles of Dioxetane Chemiluminescence Generation

The chemiluminescence of 1,2-dioxetanes, including (3S,4S)-3,4-Dibutyl-1,2-dioxetane, originates from their thermal decomposition. This process involves the cleavage of the weak oxygen-oxygen (O-O) bond, which is the rate-determining step, followed by the cleavage of the carbon-carbon (C-C) bond. This concerted or sequential bond cleavage leads to the formation of two carbonyl fragments.

A key feature of this decomposition is that a significant portion of the energy released, which is approximately 60-70 kcal/mol, is partitioned to electronically excite one of the carbonyl products. This process can lead to the formation of both singlet and triplet excited states. However, for most simple alkyl-substituted dioxetanes, the formation of triplet excited states is significantly more favorable.

The generation of light, or chemiluminescence, occurs when the electronically excited carbonyl molecule relaxes to its ground state by emitting a photon. The efficiency of this light emission is determined by the chemiluminescence quantum yield (ΦCL), which is the product of the yield of the excited state and the fluorescence or phosphorescence quantum yield of the emitting species.

In some instances, particularly in the presence of easily oxidizable molecules known as activators, an alternative mechanism called chemically initiated electron exchange luminescence (CIEEL) can occur. nih.gov This pathway involves an initial electron transfer from the activator to the dioxetane, facilitating the O-O bond cleavage and leading to a more efficient generation of singlet excited states and, consequently, more intense chemiluminescence.

Spectroscopic Characterization of Luminescence Properties

The luminescence properties of this compound can be characterized by its emission spectrum and the kinetics of its light emission.

Analysis of Emission Spectra and Wavelength Dependence

The emission spectrum of a chemiluminescent compound reveals the distribution of emitted light as a function of wavelength. For this compound, the decomposition is expected to yield two molecules of pentanal. The resulting chemiluminescence spectrum would correspond to the phosphorescence and fluorescence of pentanal. The wavelength of the emitted light is dependent on the energy gap between the excited state and the ground state of the emitting carbonyl fragment. Generally, the light emitted from the decomposition of simple alkyl-substituted dioxetanes falls within the blue region of the visible spectrum. The exact emission maximum can be influenced by the solvent environment.

Kinetics of Luminescence Intensity and Decay Profiles

The kinetics of the chemiluminescence of this compound follow first-order reaction rates, as the decomposition is a unimolecular process. The intensity of the emitted light is directly proportional to the rate of decomposition of the dioxetane.

The decay of the chemiluminescence intensity over time can be described by an exponential function. The rate of decay is dependent on the thermal stability of the dioxetane, which is influenced by factors such as the nature of the substituents and the temperature. The half-life (t1/2) of the chemiluminescence decay is a key parameter used to characterize the stability of the dioxetane, with more stable compounds exhibiting longer decay times. The chemiluminescence decay profile can provide valuable information about the reaction mechanism and the factors that influence the stability of the dioxetane ring. For instance, studies on related dialkyl-substituted dioxetanes have shown how different alkyl groups affect the activation energy of decomposition and thus the decay rate. google.com

Modulation of Chemiluminescence by Molecular Structure and Substitution

The molecular structure of a 1,2-dioxetane (B1211799) plays a crucial role in determining its chemiluminescence characteristics, including its stability, quantum yield, and emission wavelength.

Effect of Butyl Substituents on Emission Characteristics

The presence of butyl substituents on the dioxetane ring of this compound influences its chemiluminescent properties. Compared to the parent, unsubstituted 1,2-dioxetane, alkyl substituents generally increase the stability of the dioxetane ring. The steric bulk of the butyl groups can affect the rate of decomposition and, consequently, the kinetics of light emission.

| Compound | Activation Energy (Ea, kcal/mol) | Pre-exponential Factor (log A) | Triplet Ketone Yield (%) |

| Tetraethyldioxetane | 30.8 | 15.2 | 60 |

| 3,4-Dimethyl-3,4-di-n-butyldioxetane | 25.7 | 12.8 | 30 |

| Dicyclohexylidenedioxetane | 27.7 | 13.8 | 30 |

| Table 1: Activation parameters and excited triplet ketone yields for the thermolysis of related symmetrically alkyl-substituted dioxetanes in xylenes. google.com |

Impact of Spiro-Fused Ring Systems on Chemiexcitation Rates

A significant strategy for modulating the chemiluminescence of dioxetanes involves the introduction of spiro-fused ring systems. While this compound does not itself contain a spiro-fused system, understanding this concept provides context for the broader field of dioxetane chemistry.

The fusion of a cycloalkyl ring at the carbon atom of the dioxetane ring, creating a spiro center, can have a profound effect on the chemiexcitation rate. For instance, replacing a bulky adamantyl group with a smaller, more strained cyclobutyl or oxetanyl ring has been shown to dramatically accelerate the rate of chemiexcitation. escholarship.org This acceleration is attributed to the release of ring strain in the transition state of the decomposition, which lowers the activation energy barrier. escholarship.org This "spirostrain-release" effect can convert a slow, glow-type emission into a rapid, flash-type emission, significantly enhancing the signal intensity over a short period. escholarship.org

This structural modification has been a key area of research for developing highly sensitive chemiluminescent probes for various applications. escholarship.orgnih.gov The stability and chemiexcitation rate can be finely tuned by altering the size and nature of the spiro-fused ring, offering a powerful tool for designing dioxetanes with desired light-emitting properties.

Influence of Inductive Electron-Withdrawing Groups on Luminescence

The luminescence characteristics of 1,2-dioxetanes can be significantly modulated by the presence of inductive electron-withdrawing groups on the dioxetane ring or on substituents attached to it. While specific studies on this compound are not extensively detailed in publicly available literature, the principles governing the behavior of other dioxetane systems can be extrapolated. Generally, electron-withdrawing groups can influence the rate of chemiexcitation and the stability of the dioxetane.

Research has shown that dioxetanes fused with non-strained six-membered rings containing heteroatoms or inductive electron-withdrawing groups exhibit accelerated chemiexcitation rates and enhanced chemical stability compared to those fused with strained four-membered rings. researchgate.net For instance, a spiro-dioxetane with a six-membered sulfone ring was found to have a chemiexcitation rate 293 times faster than that of a spiro-adamantyl-dioxetane. researchgate.net This acceleration is attributed to the stabilization of the transition state leading to the excited state products. researchgate.net

Applying these principles to this compound, the introduction of inductive electron-withdrawing groups on the butyl chains would be expected to influence its decomposition and light-emitting properties. The electron-withdrawing nature of such substituents would likely stabilize the dioxetane, potentially increasing its half-life, while also affecting the energy of the excited state carbonyl products formed upon decomposition. The precise effect on the chemiluminescence quantum yield would depend on the nature and position of the electron-withdrawing group.

Table 1: Effect of Inductive Electron-Withdrawing Groups on Dioxetane Analogs

| Dioxetane System | Electron-Withdrawing Group | Observed Effect on Chemiluminescence | Reference |

| Spiro-fused dioxetane | Six-membered sulfone ring | 293-fold faster chemiexcitation rate compared to spiro-adamantyl-dioxetane. | researchgate.net |

| Lanthanide complex with benzoate (B1203000) ligand | Nitro group | Decreased sensitization efficiency of Tb³⁺-centered luminescence. | rsc.org |

Energy Transfer Mechanisms in Dioxetane Chemiluminescence Systems

Chemiluminescence Resonance Energy Transfer (CRET) is a non-radiative energy transfer process that occurs from a chemiexcited donor molecule to a suitable acceptor molecule, typically a fluorophore. researchgate.net In the context of dioxetane chemistry, the thermal decomposition of a 1,2-dioxetane generates a carbonyl compound in an electronically excited state. If a fluorescent acceptor molecule with an absorption spectrum that overlaps with the emission spectrum of the excited carbonyl is in close proximity, energy can be transferred from the excited carbonyl (the donor) to the acceptor. nih.govresearchgate.net This process excites the acceptor, which then emits light at its characteristic wavelength.

The efficiency of CRET is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption. researchgate.net This mechanism is particularly useful for shifting the emission color of chemiluminescent systems and for developing sensitive bioassays. researchgate.netnih.gov For example, a system involving a dioxetane and a photosensitizer like Erythrosin B can lead to the production of singlet oxygen via CRET. nih.govnih.gov

In a hypothetical CRET system involving this compound, its decomposition would produce an excited ketone. If a suitable fluorescent dye were present, the energy from the excited ketone could be transferred to the dye, resulting in light emission at the dye's characteristic wavelength.

Table 2: Key Features of CRET in Dioxetane Systems

| Feature | Description | Reference |

| Mechanism | Non-radiative energy transfer from a chemiexcited donor (e.g., excited carbonyl from dioxetane decomposition) to a fluorescent acceptor. | researchgate.net |

| Requirement | Spectral overlap between the donor's emission and the acceptor's absorption. | researchgate.net |

| Dependence | Efficiency is inversely proportional to the sixth power of the distance between the donor and acceptor. | nih.gov |

| Application | Shifting emission wavelengths, creating ratiometric sensors, and developing bioassays. | researchgate.netnih.gov |

Förster Resonance Energy Transfer (FRET) is a mechanism describing the non-radiative transfer of energy between two light-sensitive molecules, a donor and an acceptor. wikipedia.org The efficiency of FRET is extremely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers, making it a valuable tool for measuring molecular distances and interactions. wikipedia.orgsyronoptics.com

While FRET is traditionally associated with photoexcitation of the donor, the principles of resonance energy transfer are also applicable to chemiluminescent systems. In the context of dioxetane chemistry, a chemiexcited species generated from the decomposition of a dioxetane can act as the energy donor in a FRET-like process, more accurately termed CRET as described above. However, the broader applications of FRET in designing probes and sensors can be conceptually extended to dioxetane-based systems.

For instance, FRET-based probes are widely used to study protein-protein interactions, conformational changes in proteins, and enzyme activities. nih.govsyronoptics.com A similar design principle can be applied using a dioxetane as the energy source. A biomolecule of interest could be labeled with a dioxetane precursor and a fluorescent acceptor. A specific biological event, such as enzyme cleavage, could bring the dioxetane and acceptor into close proximity, leading to efficient energy transfer and light emission from the acceptor upon triggering the dioxetane's decomposition. This approach offers the advantage of high sensitivity due to the low background signal characteristic of chemiluminescence. nih.gov

Table 3: Comparison of FRET and CRET in the Context of Dioxetane Chemistry

| Feature | FRET | CRET with Dioxetanes |

| Energy Source | External light source excites the donor fluorophore. | Chemical reaction (dioxetane decomposition) creates the excited donor. |

| Donor | A fluorophore. | A chemiexcited carbonyl species. |

| Acceptor | A fluorophore or quencher. | A fluorophore or quencher. |

| Underlying Principle | Non-radiative dipole-dipole coupling. | Non-radiative dipole-dipole coupling. |

| Distance Dependence | Highly sensitive to donor-acceptor distance (1-10 nm). | Highly sensitive to donor-acceptor distance. |

| Key Advantage | Allows for real-time monitoring of molecular interactions. | Extremely low background signal, leading to high sensitivity. |

Environmental and Solvatochromic Effects on Dioxetane Luminescence

The chemiluminescence of 1,2-dioxetanes is known to be influenced by the surrounding environment, including the solvent and viscosity of the medium. rsc.org These effects can alter the efficiency of light emission and the emission wavelength.

Environmental Effects: The viscosity of the solvent can have a significant impact on the chemiluminescence quantum yield. An increase in solvent viscosity in aqueous systems has been observed to lead to an increase in the chemiluminescence emission intensity of 1,2-dioxetanes. rsc.org This phenomenon is often interpreted within the framework of the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism, where a higher viscosity can restrict molecular motions that would otherwise lead to non-radiative decay, thereby favoring the light-emitting pathway. nih.gov

Solvatochromic Effects: Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. In the context of dioxetane chemiluminescence, the polarity of the solvent can influence the energy levels of the excited state carbonyl product. This can result in a shift in the emission wavelength (a solvatochromic shift). For example, a more polar solvent can stabilize a polar excited state, leading to a red shift (a shift to longer wavelengths) in the emission spectrum. Studies on certain dioxetanes have shown a red shift of up to 70 nm in the maximum emission wavelength in more polar solvents, which is attributed to the stabilization of polar excited states. bgsu.edu

For this compound, it is expected that its chemiluminescence would also be sensitive to the solvent environment. The non-polar butyl chains would influence its solubility, and the choice of solvent would likely affect both the quantum yield and the emission wavelength of the light produced upon its decomposition.

Table 4: Summary of Environmental and Solvatochromic Effects on Dioxetane Luminescence

| Effect | Parameter | Influence on Dioxetane Chemiluminescence | Reference |

| Environmental | Solvent Viscosity | Increased viscosity can lead to higher chemiluminescence intensity. | rsc.org |

| Solvatochromic | Solvent Polarity | Can cause a shift in the emission wavelength (solvatochromic shift). | bgsu.edu |

Computational and Theoretical Investigations of 3s,4s 3,4 Dibutyl 1,2 Dioxetane

Quantum Chemical Methodologies Applied to Dioxetane Systems

The thermal decomposition of 1,2-dioxetanes is a complex process involving bond-breaking, the formation of diradical species, and transitions between multiple electronic states (singlet and triplet). Accurately modeling this process requires a sophisticated array of quantum chemical tools, as no single method can capture all features of the reaction.

Density Functional Theory (DFT) is a workhorse method in computational chemistry, offering a favorable balance of accuracy and computational cost. It is widely used to investigate the ground-state reaction mechanisms of dioxetane decomposition. DFT methods, such as B3LYP and M06-2X, are effective for locating and optimizing the geometries of reactants, products, and, crucially, transition states on the ground-state potential energy surface. acs.org For instance, DFT calculations have been employed to study the decomposition of various dioxetane derivatives, successfully predicting key structural parameters.

However, the thermal decomposition of dioxetanes involves diradical intermediates and low-lying excited states where standard DFT methods can be unreliable. The single-determinant nature of most DFT approaches is a significant limitation, as they can fail to accurately describe systems with strong static correlation, such as the stretched O-O bond during cleavage or the resulting diradical. This can lead to erroneous descriptions of the reaction energetics and the nature of the electronic states involved. nih.gov Specialized techniques, such as broken-symmetry DFT, can offer improvements but are often superseded by more rigorous multiconfigurational methods for these complex regions of the potential energy surface. nih.gov

To properly describe the bond-breaking, diradical intermediates, and excited states inherent in dioxetane thermolysis, multiconfigurational methods are essential. The Complete Active Space Self-Consistent Field (CASSCF) method is a foundational approach in this category. CASSCF provides a qualitatively correct description of the electronic structure by including all important electronic configurations that arise during the reaction, which is critical for the diradical species formed after O-O bond homolysis. uchicago.edudntb.gov.ua For dioxetane systems, the active space typically includes the σ and σ* orbitals of the O-O and C-C bonds, along with oxygen lone-pair orbitals. uchicago.edu

While CASSCF correctly describes static correlation, it often lacks the accuracy for quantitative energy predictions because it does not account for dynamic electron correlation. Therefore, it is almost always paired with a post-MCSCF method, most commonly second-order perturbation theory (CASPT2). The combined CASPT2//CASSCF approach has become a standard for studying dioxetane chemiluminescence. dntb.gov.uaresearchgate.net This high-level approach has been used to map the potential energy surfaces of both ground and excited states, calculate activation energies in good agreement with experimental data, and explain the mechanisms of singlet and triplet excited state formation. researchgate.netnih.gov Studies on the parent 1,2-dioxetane (B1211799) and its methyl-substituted derivatives using these methods have been fundamental to understanding their decomposition pathways. uchicago.eduresearchgate.net

| Method | Application in Dioxetane Studies | Key Insight |

| DFT | Optimization of ground state and transition state geometries. | Provides a cost-effective way to map the initial reaction pathway. |

| CASSCF | Description of multiconfigurational wavefunctions during bond breaking. | Essential for a qualitatively correct description of diradical intermediates and excited states. uchicago.edudntb.gov.ua |

| CASPT2 | Calculation of accurate energies for ground, transition, and excited states. | Provides quantitative energetics, explaining chemiexcitation yields and reaction barriers. researchgate.netnih.gov |

The initial and rate-determining step in the thermal decomposition of dioxetanes is the cleavage of the weak peroxide (O-O) bond. researchgate.net Accurately determining the bond dissociation energy (BDE) of this bond is therefore critical for understanding the stability and reactivity of compounds like (3S,4S)-3,4-Dibutyl-1,2-dioxetane. High-level ab initio methods, which are based on first principles without empirical parameters, are the gold standard for such calculations.

Composite methods like the Gaussian-n (Gn) series (e.g., G2) and Complete Basis Set (CBS) methods (e.g., CBS-APNO) are designed to achieve high accuracy for thermochemical data. acs.orgwayne.eduscispace.com These calculations on a range of peroxides have shown that the O-O BDE is sensitive to the substituents. wayne.edu For example, calculations at the G2 level predict a BDE of approximately 45 kcal/mol for methylhydroperoxide (CH₃OOH) but around 39 kcal/mol for dimethyl peroxide (CH₃OOCH₃). acs.org These findings suggest that substitution with alkyl groups, such as the butyl groups in this compound, influences the peroxide bond strength. This trend is crucial for predicting the thermal stability of substituted dioxetanes.

| Peroxide Compound | Method | O-O Bond Dissociation Enthalpy (kcal/mol) |

| Hydrogen Peroxide (HOOH) | G2 | 50 wayne.edu |

| Methyl Hydroperoxide (CH₃OOH) | G2 | 45 wayne.edu |

| Dimethyl Peroxide (CH₃OOCH₃) | G2 | 39 wayne.edu |

| tert-Butyl Hydroperoxide (t-BuOOH) | CBS-APNO | 45.81 scispace.com |

Potential Energy Surface (PES) Analysis of Dioxetane Decomposition

The potential energy surface (PES) is a conceptual map that describes the energy of a molecule as a function of its geometry. libretexts.org For the decomposition of a dioxetane, the PES reveals the lowest energy path from the reactant to the final carbonyl products, including the transition states and intermediates that occur along the way. libretexts.org Analysis of the PES is fundamental to understanding the reaction mechanism, its kinetics, and the origin of chemiluminescence.

Theoretical studies have overwhelmingly supported a stepwise biradical mechanism for the thermal decomposition of simple alkyl-substituted dioxetanes. researchgate.net This mechanism, mapped out on the ground-state PES, involves two key steps:

C-C Bond Cleavage : The biradical intermediate is short-lived and subsequently undergoes cleavage of the C-C bond through a second transition state (TS2), yielding two carbonyl molecules.

Computational methods are used to locate the geometries and energies of these stationary points (reactant, TS1, intermediate, TS2, products). researchgate.net For the parent 1,2-dioxetane, the transition vector at the first transition state primarily involves a rotation around the C-C bond and a stretching of the O-O bond. arxiv.org The presence of alkyl substituents, such as in trans-3,4-dimethyl-1,2-dioxetane, is known to affect the activation energies and stability of these intermediates.

| Species (1,2-Dioxetane) | Method | R(O-O) / Å | R(C-C) / Å | Relative Energy (kcal/mol) |

| Ground State | MS-CASPT2//CASSCF | ~1.5 | ~1.57 | 0.0 |

| First Transition State (TS1) | MS-CASPT2//CASSCF | ~1.9 | ~1.55 | ~22-26 researchgate.netnih.gov |

| Biradical Intermediate | MS-CASPT2//CASSCF | >2.5 | ~1.54 | ~2-5 lower than TS1 |

Note: Data are representative values from studies on the parent 1,2-dioxetane.

A critical feature of the dioxetane PES is the existence of a region following the initial O-O bond cleavage where multiple electronic states are nearly degenerate in energy. researchgate.net This area is often referred to as a diradical region or an "entropic trap." arxiv.orgarxiv.org In this region, the ground singlet state (S₀), the lowest triplet state (T₁), and often the first excited singlet state (S₁) lie very close in energy. acs.org

This near-degeneracy is the key to chemiluminescence. It allows for efficient nonadiabatic transitions, where the system can "hop" from the ground state surface (S₀) to an excited state surface (T₁ or S₁). arxiv.org Once on the excited state surface, the molecule continues to dissociate into one ground-state carbonyl product and one electronically excited carbonyl product. The subsequent decay of this excited product to its ground state releases a photon of light. Computational studies using multireference methods have shown that for simple dioxetanes, the formation of triplet excited states is often favored. nih.govacs.org The energy gap between the S₀ and T₁ states in the diradical region is a critical parameter, with smaller gaps facilitating the intersystem crossing necessary for triplet state production. acs.org

Reaction Dynamics and Non-Adiabatic Transitions in Dioxetanes

The thermal decomposition of 1,2-dioxetanes is a cornerstone of studies on chemiluminescence, a process where a chemical reaction produces light. acs.orgresearchgate.net The underlying mechanisms involve complex dynamics and transitions between different electronic states. nih.gov

Computational Simulation of Decomposition Pathways

Computational simulations have been instrumental in elucidating the decomposition mechanism of 1,2-dioxetanes. acs.org Theoretical studies indicate that the thermal decomposition is not a single, fluid step but rather a two-step process. hawaii.edu

First, the molecule undergoes the cleavage of the weak oxygen-oxygen (O-O) bond. This initial step leads to the formation of a biradical intermediate. researchgate.nethawaii.edu Following the O-O bond scission, the carbon-carbon (C-C) bond breaks, resulting in the formation of two carbonyl fragments (in the case of the parent dioxetane, two formaldehyde (B43269) molecules). acs.orgresearchgate.net

Direct chemical dynamics simulations, using methods like UB3LYP/6-31G*, have been employed to model this process. hawaii.edunih.gov These simulations initiate trajectories at the transition state for O-O bond breaking and follow the molecular path towards dissociation. acs.orgarxiv.org High-level quantum chemical methods are essential for accurately describing the potential energy surfaces and reaction barriers involved.

Table 1: Computational Methods for Dioxetane Decomposition Studies

| Method | Application | Reference |

|---|---|---|

| MS-CASPT2//CASSCF | Calculation of activation energy barriers and exploration of reaction paths on ground and excited state potential energy surfaces (PES). | acs.org |

| UB3LYP/6-31G * | Used for direct dynamics simulations to model the trajectory of decomposition from the transition state. | hawaii.edunih.gov |

| Direct Dynamics Simulations | Simulates the time-evolution of the molecular system to understand reaction lifetimes and pathways. | acs.orgnih.gov |

| Ab Initio Molecular Dynamics | Provides detailed mechanisms of decomposition and explains the high ratio of triplet to singlet products. | nih.gov |

These simulations show that the ground-state dissociation is an extremely rapid event, occurring on the femtosecond timescale (e.g., 30 fs to 140 fs for the parent 1,2-dioxetane). acs.orgacs.org

Analysis of Conical Intersections and Entropic Traps

The generation of electronically excited products, which is the source of chemiluminescence, is a non-adiabatic process, meaning the reaction does not remain on a single potential energy surface. wikipedia.org This transition between the ground state (S₀) and an excited state (S₁ or T₁) is facilitated by a "conical intersection". nih.govresearchgate.net

A conical intersection is a point where two electronic potential energy surfaces become degenerate (have the same energy), providing a funnel for the molecule to switch from one state to another. youtube.comnih.gov The topography of this intersection seam is crucial; "sloped" conical intersections are thought to favor the transition to the excited state over relaxation back to the ground state, thus promoting chemiexcitation. nih.govresearchgate.net

Another key concept identified through computational studies is the "entropic trap". acs.orgacs.org After the initial O-O bond breaks, the resulting biradical intermediate does not immediately fly apart. Instead, it can become temporarily trapped in a relatively flat region of the potential energy surface. acs.orgresearchgate.net This trapping is not due to a high energy barrier but rather to entropic effects—the molecule has many accessible degrees of freedom and requires a specific geometry to proceed to dissociation. acs.orgacs.org

This entropic trap is significant for two reasons:

It prolongs the lifetime of the intermediate, preventing rapid decomposition on the ground state. acs.org

It gives the molecule sufficient time to explore the regions of the potential energy surface where conical intersections exist, thereby increasing the probability of a non-adiabatic transition to an excited state. acs.org

The addition of substituents, such as the butyl groups in this compound, increases the number of degrees of freedom. This is expected to enhance the entropic trapping effect, potentially leading to a higher yield of excited-state products compared to the unsubstituted parent molecule. acs.orgresearchgate.net

Stereochemical Consequences in Theoretical Models of this compound

Stereochemistry, the three-dimensional arrangement of atoms, has a profound influence on the properties and reactivity of molecules. wikipedia.org In this compound, the specific trans configuration of the two butyl groups dictates its conformational behavior and the energetic landscape of its reactions.

Steric Effects of Butyl Groups on Activation Barriers and Conformational Preferences

Conformational analysis is the study of the energetics of different spatial arrangements (conformations) that arise from bond rotations. lumenlearning.compharmacy180.com The four-membered dioxetane ring is not planar and exists in a puckered conformation to relieve strain. The two butyl groups are attached to this ring.

In the (3S,4S) isomer, the butyl groups are on opposite sides of the ring's average plane (a trans arrangement). This arrangement is generally more stable than the corresponding cis isomer, where both groups would be on the same side, leading to significant steric repulsion.

The bulky butyl groups exert considerable steric hindrance. This has several consequences:

Conformational Preferences: The butyl groups themselves have multiple rotatable bonds, leading to a complex set of possible conformations. The molecule will preferentially adopt conformations that minimize steric clashes, both between the two butyl groups and between the butyl groups and the dioxetane ring. This is analogous to substituted cyclohexanes, where large substituents strongly prefer the equatorial position to avoid destabilizing 1,3-diaxial interactions. lumenlearning.comyoutube.com

Activation Barriers: The steric strain introduced by the butyl groups can weaken the C-C bond of the dioxetane ring. This strain is partially released in the transition state for decomposition. Consequently, it is expected that the activation energy for the thermolysis of this compound would be lower than that of the unsubstituted 1,2-dioxetane.

Table 2: Conceptual Steric Interactions and Conformational Preferences

| Interaction Type | Description | Expected Energetic Cost | Consequence for this compound |

|---|---|---|---|

| Gauche Butane | Steric interaction between groups separated by a 60° dihedral angle. pharmacy180.com | Moderate | Occurs within the butyl chains and between the chains and the ring, influencing preferred rotamers. |

| 1,3-Diaxial Analogue | Repulsive interaction between a substituent and other atoms across the ring in a puckered conformation. | High | The trans configuration helps minimize these interactions compared to a cis isomer. The puckering of the ring will be influenced to accommodate the bulky groups. |

| Transannular Strain | Repulsion between substituents on opposite sides of a ring. | Variable | Present, but generally less severe in the trans isomer than the flagpole interactions in a cis boat-like conformation would be. |

Energy Landscapes and Pathways Dictated by Stereoisomerism

Each stereoisomer of a molecule has a unique potential energy surface. researchgate.net The specific (3S,4S) configuration of this dioxetane defines a distinct energy landscape that governs its reactivity. Theoretical models must account for this specific 3D structure to accurately predict its behavior.

The reaction pathway for decomposition starts from the ground-state minimum energy conformation of the (3S,4S) isomer. The trajectory towards the transition state, the structure of the transition state itself, and the subsequent path through the entropic trap and towards the conical intersections are all dictated by this initial stereochemistry.

Theoretical models would show that the energy barriers and the geometry of critical points (like transition states and conical intersections) are unique to this isomer. For instance, the orientation of the butyl groups in the transition state will affect its energy. Different stereoisomers (e.g., the cis-(3R,4S) diastereomer) would have entirely different energy landscapes, leading to different reaction rates and potentially different efficiencies of chemiluminescence. researchgate.net Therefore, accurate theoretical modeling of this compound requires explicit consideration of its defined stereochemistry to understand the specific pathways and energy profiles that control its decomposition.

Future Directions and Emerging Research Opportunities for 3s,4s 3,4 Dibutyl 1,2 Dioxetane Chemistry

Advancements in Stereoselective and Asymmetric Synthesis of Dioxetanes

The precise control of stereochemistry is a cornerstone of modern organic synthesis, and the synthesis of chiral dioxetanes is no exception. Future research will prioritize the development of novel stereoselective and asymmetric synthetic methodologies. While the broader field has seen progress in the asymmetric synthesis of related structures like 1,2-diamines and aziridines, the specific application to dioxetanes presents unique challenges and opportunities. rsc.orgnih.gov The development of catalytic asymmetric methods for producing enantiomerically pure 1,2-diols offers a potential blueprint for strategies that could be adapted for dioxetane synthesis. rsc.org

A key area of exploration will be the use of chiral catalysts, including organocatalysts and metal complexes, to induce enantioselectivity in the formation of the dioxetane ring. acs.org For instance, the successful use of chiral imidazolidinone organocatalysts in the α-functionalization of aldehydes with N-lactam radicals showcases a strategy that could potentially be adapted for the asymmetric synthesis of dioxetane precursors. acs.org Furthermore, convergent synthetic routes, such as those employing late-stage Stille cross-coupling reactions, offer a modular approach to rapidly generate diverse and structurally complex dioxetane luminophores. nih.govresearchgate.netnih.gov This modularity will be crucial for exploring the structure-activity relationships of new chiral dioxetanes. The ability to synthesize specific stereoisomers of dioxetanes like (3S,4S)-3,4-Dibutyl-1,2-dioxetane with high purity will be instrumental in elucidating their specific biological interactions and optimizing their performance in chiral recognition and sensing applications.

Refinement of Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A deeper understanding of the decomposition mechanism of 1,2-dioxetanes is crucial for designing more efficient and tunable chemiluminescent systems. While the general mechanism involving the cleavage of the O-O bond followed by the C-C bond is accepted, the intricate details of the electronic state transitions and the factors influencing the chemiluminescence quantum yield are still areas of active investigation. acs.orgresearchgate.net

Advanced spectroscopic techniques, such as time-resolved spectroscopy, will be instrumental in directly observing the transient intermediates and excited states formed during the decomposition of dioxetanes. These experimental approaches, when coupled with high-level computational studies, can provide a comprehensive picture of the reaction dynamics. acs.org Theoretical methods like multistate multiconfigurational second-order perturbation theory (MS-CASPT2) have already been employed to study the thermal decomposition of the parent 1,2-dioxetane (B1211799), providing valuable insights into the activation energy and the formation of excited state products. acs.orgnih.gov

Future research will likely focus on applying these sophisticated computational tools to more complex, substituted dioxetanes like this compound. These studies will aim to elucidate the influence of substituents on the decomposition pathway, the nature of the "entropic trap" that can postpone the reaction, and the specific regions of conical intersections that govern the transitions between electronic states. acs.orgacs.org Furthermore, theoretical investigations into the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism and alternative pathways like Charge-Transfer Induced Luminescence (CTIL) will continue to refine our understanding of how electron transfer processes dictate the efficiency of light emission. oup.comelsevier.commdpi.com

Table 1: Key Mechanistic Insights from Computational and Spectroscopic Studies

| Mechanistic Aspect | Key Findings | Relevant Techniques |

| Decomposition Pathway | Stepwise mechanism involving initial O-O bond cleavage followed by C-C bond rupture. researchgate.net | MS-CASPT2//CASSCF, Time-resolved spectroscopy |

| Entropic Trapping | A phenomenon that can delay the decomposition by frustrating the dissociation process. acs.orgacs.org | Nonadiabatic dynamics simulations |

| Excited State Formation | Both singlet and triplet excited states can be produced, with substituents influencing the ratio. acs.orgnih.gov | MS-CASPT2, Experimental yield measurements |

| CIEEL vs. CTIL | Computational results suggest endothermic O-O cleavage followed by charge transfer may be operative in some systems, challenging the universal applicability of the CIEEL model. oup.comelsevier.com | Ab initio MO calculations, Semi-empirical calculations of ionization potentials |

Exploration of Novel Chemiluminescent Systems with Tunable Properties

The ability to fine-tune the properties of chemiluminescent systems, such as emission wavelength, quantum yield, and kinetics, is essential for their application in diverse fields. rsc.org A significant area of future research will involve the rational design and synthesis of novel dioxetane-based systems with tailored characteristics.

One promising strategy is the development of dioxetane-fluorophore conjugates. In these systems, energy transfer from the chemiexcited dioxetane to a tethered fluorescent dye can lead to significantly amplified signals and a shift in the emission wavelength. researchgate.netacs.org This approach has already been used to create probes with green and near-infrared (NIR) emission. acs.org Future work will likely explore a wider range of fluorophores to access a broader spectrum of emission colors and to optimize the efficiency of the energy transfer process.

Another key direction is the direct modification of the dioxetane luminophore itself. It has been demonstrated that the introduction of electron-withdrawing groups, such as acrylates, at the ortho position of phenoxy-dioxetanes can dramatically increase the chemiluminescence quantum yield in aqueous media. nih.govacs.orgacs.orgrsc.org Computational studies have supported the idea that modifying the electronic nature of the substituents can influence the chemiexcitation kinetics. nih.gov Furthermore, replacing the adamantyl group with other bulky or strained moieties, like a cyclobutyl unit, has been shown to accelerate the chemiexcitation rate, leading to enhanced detection sensitivity. acs.orgnih.gov The exploration of these structural modifications will continue to be a fertile ground for discovering new luminophores with enhanced brightness and faster light emission. dp.tech

Integration with Advanced High-Resolution Imaging and Sensing Technologies

The unique properties of dioxetane-based chemiluminescence, such as high sensitivity and low background signal, make them ideal for integration with advanced imaging and sensing technologies. nih.govthno.org Future research will focus on developing sophisticated probes and platforms that leverage these advantages for in vitro and in vivo applications.

A significant area of development is the creation of chemiluminescent probes for high-resolution cellular imaging. walisongo.ac.id The ability to design probes that can be activated by specific enzymes or analytes allows for the visualization of biological processes in real-time. acs.orgrsc.orgnih.gov For example, probes have been developed to detect the activity of enzymes like β-galactosidase and deubiquitinases, as well as reactive species such as hydrogen sulfide (B99878) and nitroxyl. acs.orgnih.govnih.gov The development of near-infrared (NIR) emitting dioxetanes is particularly important for in vivo imaging, as NIR light has deeper tissue penetration and reduced scattering. nih.govnih.gov

Furthermore, the integration of dioxetanes with nanomaterials, such as gold nanoparticles or quantum dots, offers opportunities for signal amplification and the development of multiplexed detection systems. thno.org The combination of the high sensitivity of chemiluminescence with the unique optical properties of nanomaterials can lead to ultrasensitive biosensors. Future research will also explore the use of dioxetane-based systems in ratiometric sensing, where the ratio of two different emission wavelengths provides a more robust and quantitative measurement, as demonstrated in the development of oxygen sensors. nih.govnih.gov

Table 2: Applications of Dioxetanes in Advanced Imaging and Sensing

| Application Area | Example | Key Advantage |

| In Vivo Imaging | Imaging of β-galactosidase activity in transgenic mice. nih.gov | High sensitivity, low autofluorescence, deep tissue penetration (especially with NIR probes). nih.govnih.gov |

| Cellular Imaging | High-quality chemiluminescence cell images based on endogenous β-galactosidase activity. walisongo.ac.id | Real-time monitoring of biological processes. acs.org |

| Enzyme Activity Sensing | Detection of deubiquitinase activity. nih.gov | High signal-to-noise ratio. |

| Reactive Species Detection | Imaging of hydrogen sulfide in living animals. nih.gov | High selectivity and sensitivity. |

| Oxygen Sensing | Ratiometric chemiluminescent iridium(III) 1,2-dioxetanes for hypoxia imaging. nih.govnih.gov | Quantitative and robust measurements. |

Computational Design and Prediction of Enhanced Dioxetane Luminophores for Specific Applications

The rational design of new molecules with desired properties is increasingly driven by computational chemistry. In the context of dioxetane chemistry, computational methods are becoming indispensable tools for predicting the performance of novel luminophores and guiding synthetic efforts.

Future research will heavily rely on computational modeling to design dioxetanes with enhanced chemiluminescence. nih.gov Density Functional Theory (TD-DFT) and other quantum chemical methods can be used to predict key properties such as emission wavelengths, quantum yields, and chemiexcitation kinetics. mdpi.com For example, computational studies have been used to rationalize the enhanced chemiluminescence of phenoxy-dioxetanes with electron-withdrawing substituents and to predict the accelerated chemiexcitation rates of spirostrain-modified dioxetanes. nih.govacs.orgnih.gov

These predictive capabilities will enable the in silico screening of large libraries of virtual dioxetane structures, allowing researchers to identify promising candidates for synthesis and experimental validation. This "design-on-the-fly" approach will significantly accelerate the discovery of new luminophores with properties tailored for specific applications, such as probes for particular enzymes or sensors for specific analytes. The development of more accurate and efficient computational models for predicting the behavior of dioxetanes in complex biological environments will be a key challenge and a major area of focus for future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.